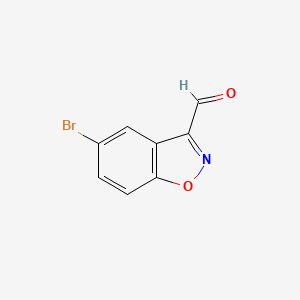

5-Bromo-1,2-benzoxazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Green Synthesis Methods

A notable application involves green synthesis methods, where 5-Bromo-1,2-benzoxazole-3-carbaldehyde serves as a precursor in environmentally friendly chemical reactions. For instance, the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation represents a significant advancement in the field of organic synthesis, highlighting the compound's role in facilitating reactions in aqueous media, offering a sustainable alternative to traditional synthesis routes (He Li et al., 2015).

Molecular Structure and Interactions

Research on molecular structures and interactions, such as the study of N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, demonstrates the structural significance of brominated compounds in understanding molecular geometry and weak intermolecular forces, such as π–π interactions. These insights are crucial for designing molecules with desired physical and chemical properties (Abdullah M. Asiri et al., 2010).

Photochemical Synthesis

The compound's utility extends to photochemical synthesis, where its derivatives facilitate the production of phenyl-2-thienyl derivatives under irradiation. This application underscores the compound's role in enabling photochemical reactions, which are vital for the synthesis of complex organic molecules with high precision and minimal environmental impact (R. Antonioletti et al., 1986).

Ligand Design and Metal Catalysis

In the realm of ligand design and metal catalysis, the synthesis of coplanar tetracyclic π-excess σ2P ligands from 5-methyl-2-phosphanylaniline showcases the compound's potential in forming complex structures that are pivotal in catalysis and material science. These structures offer insights into designing novel catalysts and materials with enhanced efficiency and selectivity (B. Niaz et al., 2013).

Antimicrobial Activity

Research on the synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines highlights the biological relevance of this compound derivatives. This study emphasizes the compound's importance in developing potent inhibitors for cancer treatment, showcasing its potential in medicinal chemistry and pharmacology (D. Shi et al., 1996).

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . This suggests that 5-Bromo-1,2-benzoxazole-3-carbaldehyde and similar compounds could have potential applications in medicinal, pharmaceutical, and industrial areas in the future.

Wirkmechanismus

Target of Action

5-Bromo-1,2-benzoxazole-3-carbaldehyde is a derivative of benzoxazole . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity .

Action Environment

The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts, suggesting that the environment could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

5-bromo-1,2-benzoxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYXTUCLQBQVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2828697.png)

![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)

![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)

![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)

![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)

![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)